molecular formula C17H15N3O3S B14163792 N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide CAS No. 16082-65-8

N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide

Cat. No.: B14163792
CAS No.: 16082-65-8
M. Wt: 341.4 g/mol
InChI Key: QPDFJASBWQRBQD-UHFFFAOYSA-N
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Description

N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide is a chemical compound with a complex structure that includes a quinoline ring, a sulfamoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which is then reacted with a sulfonamide to introduce the sulfamoyl group. The final step involves the acylation of the phenyl ring to introduce the acetamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, while the sulfamoyl group can inhibit enzyme activity by binding to the active site. These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide is unique due to its combination of the quinoline ring, sulfamoyl group, and acetamide moiety. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

16082-65-8

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C17H15N3O3S/c1-12(21)19-14-7-9-15(10-8-14)24(22,23)20-16-6-2-4-13-5-3-11-18-17(13)16/h2-11,20H,1H3,(H,19,21)

InChI Key

QPDFJASBWQRBQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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